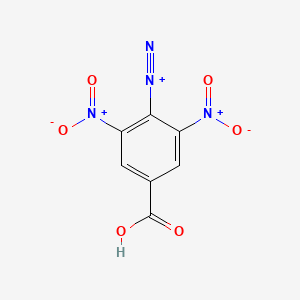

4-Carboxy-2,6-dinitrobenzene-1-diazonium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Carboxy-2,6-dinitrobenzene-1-diazonium is a highly reactive aryl diazonium ion. It was originally developed as an analytical reagent for instrumental chemical analysis. This compound is known for its significant reactivity, particularly in diazo coupling reactions with weakly activated phenol ethers .

Métodos De Preparación

4-Carboxy-2,6-dinitrobenzene-1-diazonium is synthesized from 4-amino-3,5-dinitrobenzoic acid. The preparation involves a mixture of concentrated sulfuric acid and phosphoric acid due to the intractable nature of the aromatic amine precursor . The diazonium ion is then formed by diazotization, a process that involves the reaction of the amine with nitrous acid.

Análisis De Reacciones Químicas

4-Carboxy-2,6-dinitrobenzene-1-diazonium undergoes various types of chemical reactions, including:

Diazo Coupling Reactions: This compound reacts with phenol ethers to form azo dyes.

Hydrolysis: The diazonium ion can hydrolyze in the presence of water and alkaline buffer, especially in a strongly acidic medium.

Thermal Decomposition: The compound decomposes thermally, following first-order kinetics.

Common reagents used in these reactions include phenol ethers, water, and alkaline buffers. Major products formed include azo dyes and various hydrolysis products.

Aplicaciones Científicas De Investigación

4-Carboxy-2,6-dinitrobenzene-1-diazonium has several scientific research applications:

Analytical Chemistry: It is used as an analytical reagent for the assay of clinically useful drugs.

Synthetic Chemistry: The compound serves as a synthetic intermediate for creating azo dyes.

Pharmaceutical and Biomedical Research: The azo dyes derived from this compound are of considerable interest for their potential non-toxic properties and use as color additives.

Mecanismo De Acción

The mechanism of action of 4-Carboxy-2,6-dinitrobenzene-1-diazonium involves its high electrophilic reactivity due to the presence of strong electron-withdrawing groups. This reactivity facilitates diazo coupling reactions with phenol ethers, leading to the formation of azo dyes . The compound’s hydrolysis and thermal decomposition are influenced by the acidic or alkaline nature of the medium .

Comparación Con Compuestos Similares

4-Carboxy-2,6-dinitrobenzene-1-diazonium is compared with other diazonium ions such as those derived from p-nitroaniline and sulphanilic acid. It is more reactive than these analogs, particularly in coupling reactions with phenol ethers . This heightened reactivity makes it a superior reagent for the detection and estimation of phenol ethers .

Similar Compounds

- p-Nitroaniline diazonium ion

- Sulphanilic acid diazonium ion

Propiedades

Número CAS |

873441-86-2 |

|---|---|

Fórmula molecular |

C7H3N4O6+ |

Peso molecular |

239.12 g/mol |

Nombre IUPAC |

4-carboxy-2,6-dinitrobenzenediazonium |

InChI |

InChI=1S/C7H2N4O6/c8-9-6-4(10(14)15)1-3(7(12)13)2-5(6)11(16)17/h1-2H/p+1 |

Clave InChI |

DGRKAKPLBIEHPV-UHFFFAOYSA-O |

SMILES canónico |

C1=C(C=C(C(=C1[N+](=O)[O-])[N+]#N)[N+](=O)[O-])C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Ethyl-2-{2-[(oxan-2-yl)oxy]ethoxy}phenyl)piperidine](/img/structure/B12605286.png)

![11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-OL](/img/structure/B12605298.png)

![1,1'-[(2,5-Dichloro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dichlorobenzene)](/img/structure/B12605332.png)

![N-[(2E)-2-{[2,6-Di(propan-2-yl)phenyl]imino}ethyl]-2,6-di(propan-2-yl)aniline](/img/structure/B12605350.png)

![5-Methyl-N-[2-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12605351.png)

![4-[[Bis[(4-aminophenyl)methyl]amino]methyl]aniline;hydrochloride](/img/structure/B12605352.png)

![N-[7-(hydroxymethyl)-1,8-naphthyridin-2-yl]acetamide](/img/structure/B12605358.png)

![3-[Tert-butyl-bis(2-carboxyethylsulfanyl)germyl]sulfanylpropanoic acid](/img/structure/B12605367.png)